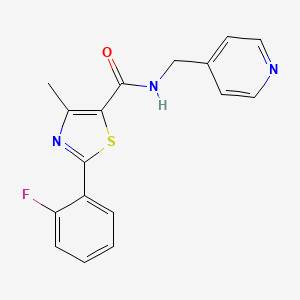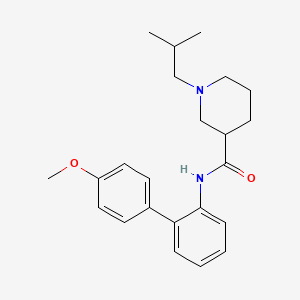![molecular formula C19H30N6O B6133820 1-[1-[[1-[(2,5-Dimethylpyrazol-3-yl)methyl]piperidin-3-yl]methyl]triazol-4-yl]cyclopentan-1-ol](/img/structure/B6133820.png)
1-[1-[[1-[(2,5-Dimethylpyrazol-3-yl)methyl]piperidin-3-yl]methyl]triazol-4-yl]cyclopentan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-[[1-[(2,5-Dimethylpyrazol-3-yl)methyl]piperidin-3-yl]methyl]triazol-4-yl]cyclopentan-1-ol is a complex organic compound that features a unique combination of pyrazole, piperidine, triazole, and cyclopentanol moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-[[1-[(2,5-Dimethylpyrazol-3-yl)methyl]piperidin-3-yl]methyl]triazol-4-yl]cyclopentan-1-ol typically involves multi-step organic reactions. One common approach is to start with the preparation of the 2,5-dimethylpyrazole moiety, which can be synthesized through the alkylation of pyrazole with dimethyl groups. This intermediate is then reacted with piperidine to form the piperidin-3-ylmethyl derivative. The next step involves the formation of the triazole ring through a cycloaddition reaction, often using azide and alkyne precursors. Finally, the cyclopentanol group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
1-[1-[[1-[(2,5-Dimethylpyrazol-3-yl)methyl]piperidin-3-yl]methyl]triazol-4-yl]cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学的研究の応用
1-[1-[[1-[(2,5-Dimethylpyrazol-3-yl)methyl]piperidin-3-yl]methyl]triazol-4-yl]cyclopentan-1-ol has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a ligand for targeting specific receptors or enzymes.
Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the efficiency and selectivity of catalytic processes.
Materials Science: Its structural properties make it suitable for the development of novel materials with specific electronic or mechanical properties.
作用機序
The mechanism of action of 1-[1-[[1-[(2,5-Dimethylpyrazol-3-yl)methyl]piperidin-3-yl]methyl]triazol-4-yl]cyclopentan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound’s various functional groups allow it to form multiple interactions, including hydrogen bonding, hydrophobic interactions, and coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to specific biological or chemical effects.
類似化合物との比較
Similar Compounds
- 1-[1-[(2,5-Dimethylpyrazol-3-yl)methyl]piperidin-3-yl]methanol
- 1-[1-[(2,5-Dimethylpyrazol-3-yl)methyl]piperidin-3-yl]methyl-1H-1,2,3-triazole
- 1-[1-[(2,5-Dimethylpyrazol-3-yl)methyl]piperidin-3-yl]methylcyclopentanol
Uniqueness
1-[1-[[1-[(2,5-Dimethylpyrazol-3-yl)methyl]piperidin-3-yl]methyl]triazol-4-yl]cyclopentan-1-ol is unique due to the combination of its functional groups, which provide a diverse range of chemical reactivity and potential applications. The presence of the triazole ring, in particular, distinguishes it from other similar compounds and contributes to its versatility in various scientific fields.
特性
IUPAC Name |
1-[1-[[1-[(2,5-dimethylpyrazol-3-yl)methyl]piperidin-3-yl]methyl]triazol-4-yl]cyclopentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N6O/c1-15-10-17(23(2)21-15)13-24-9-5-6-16(11-24)12-25-14-18(20-22-25)19(26)7-3-4-8-19/h10,14,16,26H,3-9,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDJAQAQBEDURRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)CN2CCCC(C2)CN3C=C(N=N3)C4(CCCC4)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[({1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}amino)methyl]phenol](/img/structure/B6133742.png)

![4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[(5-methyl-2-thienyl)methyl]benzamide](/img/structure/B6133755.png)
![4-[(E)-1-(2,4-dichlorophenyl)-4,4-dimethylpent-1-en-3-yl]imino-1-(4-hydroxyphenyl)-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B6133757.png)
![2-(5-oxo-3-phenyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-6-yl)-N-phenylacetamide](/img/structure/B6133758.png)
![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]ethyl 1-naphthoate](/img/structure/B6133766.png)
![3-(4-fluorophenyl)-2,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6133771.png)

![1-{5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furoyl}-2-methylindoline](/img/structure/B6133799.png)

![2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}-N-methyl-N-(1,3-thiazol-2-ylmethyl)acetamide](/img/structure/B6133827.png)
![[1-(1,3-benzodioxol-4-ylmethyl)-4-(3-phenylpropyl)-4-piperidinyl]methanol](/img/structure/B6133835.png)
![2-BENZYL-8-[(4-METHOXYPHENYL)METHYL]-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE](/img/structure/B6133838.png)
![1-[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]-N-(1,4-dioxan-2-ylmethyl)methanamine](/img/structure/B6133852.png)
